An In-depth Technical Guide to Hexahydro-2H-dioxino[2,3-c]pyrrole: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to Hexahydro-2H-dioxino[2,3-c]pyrrole: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole: A Privileged Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that can effectively navigate the complexities of biological systems is a central theme in contemporary drug discovery. Saturated heterocyclic scaffolds are of particular interest due to their three-dimensional structures, which can lead to improved target selectivity and pharmacokinetic properties.[1][2] Among these, the hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole core represents a compelling, yet underexplored, structural motif. This guide provides a comprehensive technical overview of this bicyclic system, including its structure, a proposed stereoselective synthesis, predicted spectroscopic characterization, and its potential as a valuable building block in the development of next-generation therapeutics, particularly for central nervous system (CNS) disorders.[5][6]
Introduction: The Significance of Fused Heterocyclic Scaffolds
The pyrrolidine ring is a cornerstone in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[2][7] Its non-planar, saturated nature allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets.[5] When fused with other heterocyclic systems, such as the 1,4-dioxane ring, the resulting bicyclic structure offers a rigid framework with defined stereochemical properties. The incorporation of the dioxane moiety can also modulate physicochemical properties like solubility and polarity, which are critical for drug-likeness.[7] The hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole system, with its cis-fused ring junction, presents a unique three-dimensional shape that is of significant interest for the design of novel bioactive molecules.
Chemical Structure and Stereochemistry
The core structure of hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole consists of a pyrrolidine ring fused to a 1,4-dioxane ring at the 3- and 4-positions of the pyrrolidine. The systematic IUPAC name for the hydrochloride salt of a specific relative stereoisomer is (4aR,7aS)-rel-hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole hydrochloride. The "rel" notation indicates the relative stereochemistry between the two chiral centers at the ring fusion (C4a and C7a), and the "(4aR,7aS)" designation specifies one possible enantiomer. The cis-fusion of the two rings is a key structural feature, resulting in a V-shaped conformation.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| CAS Number (HCl salt) | 694439-04-8 |
| SMILES (free base) | C1OC[C@H]2NC[C@H]2O1 |
| InChI (free base) | InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+/m1/s1 |
digraph "Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define the molecule structure using nodes for atoms and edges for bonds N1 [label="N", pos="0,0.5!"]; C2 [label="CH2", pos="-1.2,0.8!"]; C3 [label="CH", pos="-1.5,-0.2!"]; C4 [label="CH", pos="-0.5,-1!"]; C5 [label="CH2", pos="0.5,-0.2!"]; O6 [label="O", pos="-2.5,0.5!"]; C7 [label="CH2", pos="-2.8,-0.8!"]; C8 [label="CH2", pos="-1.8,-1.5!"]; O9 [label="O", pos="-0.8,1.5!"];
// Draw the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- O6; O6 -- C7; C7 -- C8; C8 -- C4; C2 -- O9; O9 -- C5 [style=invis]; // To help with layout
// Add labels for stereochemistry if needed H_C3 [label="H", pos="-1.8, -0.5!"]; H_C4 [label="H", pos="-0.2, -1.3!"];
// Invisible nodes for positioning labels label_node [label="Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole", pos="-1,2.5!", fontsize=14, fontcolor="#4285F4"]; }
Caption: Chemical structure of hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole.
Proposed Stereoselective Synthesis
Proposed Synthetic Pathway: [3+2] Cycloaddition
The proposed synthesis involves the reaction of 2,3-dihydro-1,4-dioxin as the dipolarophile with an azomethine ylide generated in situ from the condensation of an amine and an aldehyde. A common method for generating the required non-stabilized azomethine ylide is the decarboxylative condensation of an α-amino acid with an aldehyde.[10]
Caption: Proposed synthetic pathway via [3+2] cycloaddition.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on similar cycloaddition reactions.[11][12] Optimization of reaction conditions (solvent, temperature, and catalyst) would be necessary.
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Preparation of the Reaction Mixture: To a solution of 2,3-dihydro-1,4-dioxin (1.0 eq) in a suitable solvent (e.g., toluene or 1,4-dioxane) is added sarcosine (N-methylglycine, 1.2 eq) and paraformaldehyde (1.5 eq).
-
Reaction: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is expected to proceed via the in situ formation of an azomethine ylide from sarcosine and formaldehyde, which then undergoes a [3+2] cycloaddition with 2,3-dihydro-1,4-dioxin.[10] The concerted nature of this cycloaddition generally favors the formation of the cis-fused product.[4][12]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-methyl-hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole.
-
Deprotection (if necessary): If the N-unsubstituted parent compound is desired, a suitable N-protecting group that can be cleaved under mild conditions would be used in place of the methyl group from sarcosine. For instance, a benzyl group could be removed via hydrogenolysis.
Physicochemical and Spectroscopic Characterization (Predicted)
Experimental data for the title compound is scarce in the public domain. However, based on the known spectroscopic properties of similar saturated N-heterocycles, a detailed characterization profile can be predicted.[13][14][15][16][17][18]
| Technique | Predicted Observations |
| ¹H NMR | Complex multiplets are expected in the aliphatic region (δ 2.5-4.5 ppm). The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most deshielded. The cis-fusion of the rings will result in specific coupling constants between the bridgehead protons. |
| ¹³C NMR | Resonances for the six carbon atoms are expected in the aliphatic region (δ 40-80 ppm). The carbons bonded to the heteroatoms (N and O) will appear at the lower field end of this range.[19][20] |
| FT-IR | Characteristic C-H stretching vibrations for saturated rings will be observed around 2850-3000 cm⁻¹. C-N and C-O stretching bands are expected in the fingerprint region (1000-1300 cm⁻¹). A broad N-H stretching band would be present around 3300-3500 cm⁻¹ for the N-unsubstituted compound.[13][16] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observable. Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or formaldehyde from the dioxane ring, and cleavage adjacent to the nitrogen atom.[14][21] |
Applications in Drug Discovery and Medicinal Chemistry
The hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole scaffold is a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The rigid, three-dimensional structure of this core can be exploited to design ligands with high affinity and selectivity for various biological targets.
A Scaffold for CNS-Active Agents
The pyrrolidine moiety is a well-established pharmacophore in a number of CNS-active drugs.[5][6] The fusion of the dioxane ring can fine-tune the lipophilicity and polarity of the molecule, which are critical for blood-brain barrier penetration. Derivatives of this scaffold could be investigated for a range of CNS targets, including:
-
Dopamine and Serotonin Transporters: The pyrrolidine ring is present in several potent dopamine and norepinephrine reuptake inhibitors.[22]
-
GABA Receptors: The rigid conformation of the bicyclic system could be used to design novel GABA receptor modulators.
-
Sigma Receptors: Fused heterocyclic systems have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
Caption: Potential therapeutic applications of the scaffold.
A Building Block for Combinatorial Chemistry
The secondary amine in the pyrrolidine ring provides a convenient handle for further functionalization, making this scaffold an ideal building block for the construction of compound libraries for high-throughput screening. A variety of substituents can be introduced at the nitrogen atom to explore the structure-activity relationships for different biological targets.
Conclusion
Hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole is a structurally intriguing and synthetically accessible scaffold with significant potential in medicinal chemistry. Its well-defined three-dimensional architecture, arising from the cis-fusion of the pyrrolidine and 1,4-dioxane rings, makes it an attractive starting point for the design of novel drug candidates with improved pharmacological profiles. While further research is needed to fully elucidate its chemical and biological properties, the information presented in this guide provides a solid foundation for its exploration as a privileged scaffold in modern drug discovery.
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